3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone
Description
3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone is a halogenated propiophenone derivative characterized by two substituted phenyl rings. The primary phenyl group (attached to the propanone chain) contains chloro (Cl) and fluoro (F) substituents at the 3- and 5-positions, respectively. The second phenyl ring (directly bonded to the ketone group) features dichloro substituents at the 3' and 5' positions. This structural arrangement contributes to its high lipophilicity (logP = 4.948) and polar surface area (PSA = 17.07 Ų) .
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3FO/c16-11-3-9(4-14(19)8-11)1-2-15(20)10-5-12(17)7-13(18)6-10/h3-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGYXCOBJQARDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644976 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-40-1 | |
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Method
The chlorination of propiophenone derivatives is a widely used method to introduce chlorine atoms into the aromatic ring. This process typically involves:
- Reagents : Propiophenone, chlorine gas (Cl₂), and a trichlorinated metal salt (e.g., aluminum trichloride).
- Solvent : Solvent Orange 2A, which aids in dissolving propiophenone and is miscible with the metal salt.
- Reaction Conditions :
- Temperature: 15–70°C
- Reaction time: 6–10 hours
- Monitoring: Chromatographic tracking to ensure completion of the reaction.
Procedure
- Add trichlorinated metal salt and solvent into a reactor.
- Under stirring, slowly add propiophenone solution and feed chlorine gas into the reaction mixture.
- After completion, perform low-temperature hydrolysis followed by washing and layering.
- Distill the crude product under reduced pressure to obtain the desired intermediate.
- Further purify via rectification at approximately 170°C to achieve a purity of 99.7%–99.9%.
Grignard Reaction-Based Synthesis
Overview
The Grignard reaction is employed to form carbon-carbon bonds between aromatic rings and side chains, enabling the synthesis of complex derivatives like 3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone.
Key Steps
Preparation of Grignard Reagent :
- React alkyl halides (e.g., isopropyl bromide or chloride) with magnesium metal in tetrahydrofuran (THF) or other ether solvents.
- Maintain temperatures between 10–30°C during reagent preparation.
Reaction with Aromatic Ketones :
- Combine the Grignard reagent with an aromatic ketone derivative under controlled conditions.
- Use solvents like THF or diethyl ether for optimal solubility.
-
- Introduce chlorine atoms via electrophilic substitution using reagents like Cl₂ or copper halides (e.g., CuCl or CuBr).
- Ensure precise temperature control to avoid over-chlorination.
Advanced Synthetic Pathways
Multi-Step Synthesis
For complex derivatives such as this compound, multi-step synthetic pathways are often required:
- Intermediate Formation : Synthesize intermediates like dichloroacetophenones through selective halogenation.
- Coupling Reactions : Use coupling agents or catalysts to attach functionalized phenyl groups.
- Final Modifications : Introduce fluorine and chlorine atoms selectively via diazotization or halogen exchange reactions.
Example Process
- React piperidine with ethyl trifluoroacetate in a solvent-free environment at 25–90°C for 4–6 hours to form an intermediate.
- Use Grignard reagents prepared from alkyl magnesium halides for further functionalization.
- Finalize the synthesis by introducing chlorine atoms using copper halides in an acidic medium.
Data Summary Table
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Chlorination | Cl₂, AlCl₃, Solvent Orange 2A | Chlorinated aromatic intermediates |
| Grignard Reaction | Alkyl halide, Mg, THF | Carbon-carbon bond formation |
| Halogen Exchange | Copper halides (CuCl/CuBr), acidic medium | Selective chlorination |
| Purification | Vacuum distillation | High-purity final product |
Notes on Optimization
- Reaction temperatures and times are critical for yield and selectivity.
- Solvent choice significantly impacts solubility and reaction rates.
- Monitoring by chromatography ensures precision in multi-step processes.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-3’,5’-dichloropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)-3’,5’-dichloropropiophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’,5’-dichloropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved often include signal transduction and metabolic processes, which can be studied using various biochemical assays .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Halogenated Propiophenone Derivatives
Substituent Effects on Physicochemical Properties
- Lipophilicity (logP):
The target compound’s logP of 4.948 reflects the strong electron-withdrawing effects of Cl and F substituents, enhancing hydrophobic interactions. In contrast, the thiomethyl derivative (C₁₆H₁₄ClFOS) may exhibit slightly lower logP due to the polarizable sulfur atom, though data are unavailable . - Compounds with sulfur (e.g., thiomethyl) or hydroxyl groups would likely exhibit higher PSA.
- Boiling Points: The thiomethyl analog’s predicted boiling point (448.5°C) is notably high, likely due to increased molecular weight and sulfur’s polarizability . Brominated derivatives (e.g., C₁₅H₁₁BrFO) may have higher boiling points than chlorinated analogs due to bromine’s larger atomic radius .
Structural Modifications and Functional Implications
- Halogenation Patterns: Chloro vs. Fluoro: Chlorine’s larger atomic size and lower electronegativity compared to fluorine increase steric bulk and alter electronic distribution, impacting receptor binding in pharmacological contexts.
- Thiomethyl vs. Methyl Groups: The thiomethyl group (SCH₃) introduces sulfur, which can participate in covalent interactions (e.g., disulfide bonds) and improve solubility in polar solvents compared to methyl groups .
Biological Activity
3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone, a synthetic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H12Cl3F
- Molecular Weight : 321.62 g/mol
- CAS Number : Not specified in the available literature.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities such as anticancer, antimicrobial, and anti-inflammatory effects. The presence of chlorine and fluorine substituents in the structure often enhances these activities.
Anticancer Activity
Studies have shown that derivatives of chalcone and diarylpentanoids exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| CM-M345 | HCT116 | 2.18 | p53 activation |
| BP-C4 | HCT116 | 0.17 | Apoptosis induction |
The above table illustrates the growth inhibitory effects of related compounds on human colorectal cancer cells, suggesting that structural modifications can influence potency and selectivity towards cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on similar diarylpentanoids indicates activity against various bacterial strains, particularly those resistant to conventional antibiotics:
- Activity against E. coli : Compounds showed moderate to high inhibition zones in agar diffusion tests.
- Resistance Mechanisms : The presence of fluorine atoms was noted to enhance membrane permeability in bacterial cells, improving efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Chlorine and Fluorine Substituents : These halogens are known to influence lipophilicity and electronic properties, enhancing interaction with biological targets.
- Aromatic Rings : The presence of multiple aromatic systems contributes to π-π stacking interactions with DNA and proteins, potentially leading to increased cytotoxicity.
- Propionyl Group : This moiety may facilitate binding to specific receptors or enzymes involved in cancer progression or microbial resistance mechanisms .
Case Studies
Several studies have highlighted the biological effects of related compounds:
- Cytotoxicity in Cancer Cells :
- Antimicrobial Efficacy :
Q & A
Q. What are the recommended synthetic routes for 3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using a propiophenone derivative and a halogenated aryl substrate. Key intermediates include:
- 3-Chloro-4'-fluoropropiophenone (CAS 347-93-3), which shares structural similarity and can guide reaction optimization .
- Chlorinated/fluorinated aryl halides (e.g., 3-chloro-5-fluorobenzene) as electrophilic partners.
Example Protocol:
Acylation : React 3',5'-dichloropropiophenone with 3-chloro-5-fluorophenylmagnesium bromide under anhydrous conditions.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.
Validation : Confirm yield and purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Table 1: Key Intermediates and Reaction Conditions
| Intermediate | CAS Number | Role in Synthesis | Reference |
|---|---|---|---|
| 3-Chloro-4'-fluoropropiophenone | 347-93-3 | Structural analog | |
| 3-Chloro-5-fluorophenyl bromide | N/A | Electrophilic substrate | - |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and purity. For fluorinated analogs, -NMR is essential .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Cl/F signatures).
- HPLC-PDA : Assess purity (>95%) using a reverse-phase column and UV detection at 254 nm .
Note : Stability during analysis is critical. Degradation of organic compounds in solution (e.g., via hydrolysis) may occur over extended periods; refrigerate samples and minimize light exposure .
Q. How should researchers handle stability challenges during storage?
Methodological Answer:
Q. Table 2: Stability Guidelines
| Factor | Recommendation | Reference |
|---|---|---|
| Temperature | -20°C, inert atmosphere | |
| Light Sensitivity | Amber glassware, dark storage | |
| Solvent Compatibility | Avoid DMSO (promotes degradation) |
Advanced Research Questions
Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Studies : Computational modeling (e.g., Gaussian 16) predicts electrophilic aromatic substitution (EAS) at the 3-chloro-5-fluorophenyl group due to electron-withdrawing effects.
- Kinetic Profiling : Monitor reaction intermediates via in-situ IR spectroscopy. For example, Pd-catalyzed couplings may require Buchwald-Hartwig conditions .
Key Finding : The trifluoromethyl group in analogs (e.g., CAS 139521-25-8) enhances electrophilicity by 15-20% compared to non-fluorinated derivatives .
Q. How do environmental factors influence its degradation pathways?
Methodological Answer:
- Hydrolysis : Under neutral pH, the propiophenone carbonyl undergoes slow hydrolysis. Acidic conditions accelerate cleavage of the chloro substituents .
- Photolysis : UV irradiation (254 nm) generates free radicals; use LC-MS to identify byproducts like 3-chloro-5-fluorobenzoic acid.
Q. Table 3: Degradation Products
| Condition | Major Byproduct | Detection Method |
|---|---|---|
| Acidic Hydrolysis | 3-Chloro-5-fluorobenzoic acid | HPLC-MS |
| UV Exposure | Dichlorinated biphenyls | GC-MS |
Q. What strategies resolve contradictions in spectral data?
Methodological Answer:
- Multi-Technique Validation : Cross-reference NMR, HRMS, and X-ray crystallography (if crystals are obtainable).
- Dynamic NMR : Resolve rotational isomers (e.g., atropisomers) by varying temperature during -NMR acquisition .
Case Study : Conflicting -NMR signals for carbonyl carbons in analogs were resolved using 2D HSQC experiments .
Q. How can computational models predict its bioactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes. The 3,5-dichloro substitution in analogs (e.g., CAS 338396-73-9) enhances hydrophobic interactions by 30% .
- QSAR Analysis : Correlate logP (calculated: 3.8) with membrane permeability using Molinspiration software.
Q. What role does it play in medicinal chemistry SAR studies?
Methodological Answer:
- Target Identification : Screen against kinase libraries (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
Example Finding : Analogous dichlorophenyl derivatives inhibit COX-2 with IC values of 0.8–1.2 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
